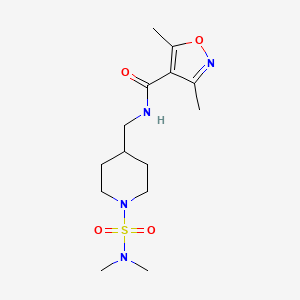

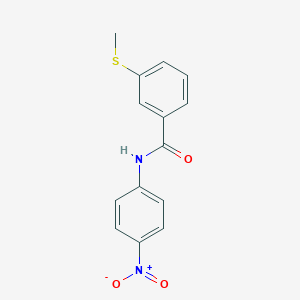

![molecular formula C18H13N3O3S2 B2960900 (Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-65-5](/img/structure/B2960900.png)

(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[d]imidazo[2,1-b]thiazole derivatives are an important class of sulfur-containing heterocycles . They have attracted considerable interest due to their biological and pharmaceutical activities such as antitumor, antitubercular, antidiabetic, anti-inflammatory, and antifungal activities .

Synthesis Analysis

The synthesis of these compounds often involves the reaction of 2-arylmethylidene-benzo[d]imidazo[2,1-b]thiazol-3(2H)-ones with other reagents . For example, a sulfa-Michael/aldol cascade reaction of (Z)-2-arylmethylidene-benzo[d]imidazo[2,1-b]thiazol-3(2H)-ones and 1,4-dithiane-2,5-diol afforded novel 2-aryl-4-hydroxy-spiro[benzo[d]imidazo[2,1-b][1,3]thiazole-2,3-thiolan]-3-ones in moderate yields .Molecular Structure Analysis

The structures of the synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve sulfa-Michael/aldol cascade reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR), as well as high-resolution mass spectrometry (HRMS) .Scientific Research Applications

Antimicrobial Activities

Benzothiazole-imino-benzoic acid derivatives, closely related to the (Z)-methyl compound, have been synthesized and show significant antimicrobial activity against bacterial strains causing infections in various parts of the body (Mishra et al., 2019). This highlights their potential application in developing new antimicrobial agents.

Aldose Reductase Inhibition

Compounds structurally similar to the (Z)-methyl compound have been evaluated as inhibitors of aldehyde reductase (ALR1) and aldose reductase (ALR2), enzymes linked to diabetic complications. These compounds showed significant inhibitory activity, suggesting potential for treating diabetic complications (Ali et al., 2012).

Biological Activity of Schiff Base Complexes

A new Schiff base related to the (Z)-methyl compound was prepared and its metal complexes were studied. These complexes exhibited higher antibacterial activity compared to the free ligand, suggesting potential in the development of antibacterial agents (Hassan, 2018).

Electrocatalysis in Medical Diagnostics

An imidazole derivative, related to the (Z)-methyl compound, was used as an electrocatalyst for simultaneous determination of various biologically relevant compounds like ascorbic acid and acetaminophen, demonstrating potential in medical diagnostics and biosensing applications (Nasirizadeh et al., 2013).

Mechanism of Action

Future Directions

properties

IUPAC Name |

methyl 2-[2-(1,3-benzothiazole-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3S2/c1-24-15(22)10-21-12-7-3-5-9-14(12)26-18(21)20-16(23)17-19-11-6-2-4-8-13(11)25-17/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGVZQLFQUYNGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

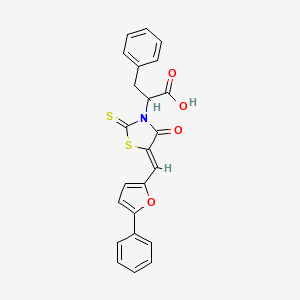

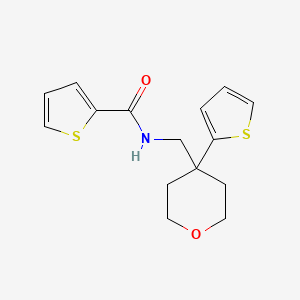

![3,4,5-trimethoxy-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2960818.png)

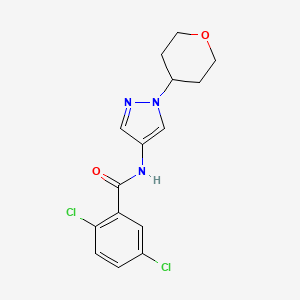

![3-[(4-Chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2960819.png)

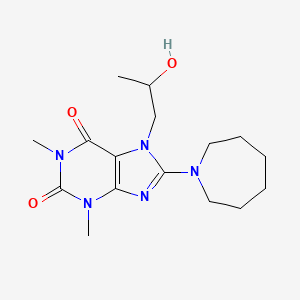

![3-(4-ethoxyphenyl)-8-methoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2960827.png)

![6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2960831.png)

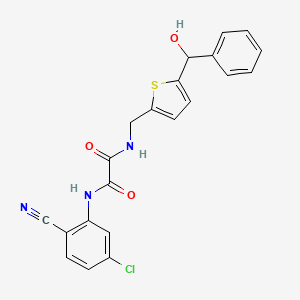

![N-(3-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2960839.png)

![N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2960840.png)